molecular formula C14H12Cl2N2OS B5699990 N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide

N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide

Cat. No. B5699990
M. Wt: 327.2 g/mol
InChI Key: XSPRUGLIRSRLKY-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide, also known as DCTEH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTEH belongs to the family of hydrazide compounds and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide is not fully understood. However, it has been suggested that N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide exerts its anticancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide in lab experiments is its low toxicity. N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide has been found to be relatively safe at therapeutic doses and does not cause any significant side effects. However, one of the limitations of using N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide. One possible direction is to investigate its potential use in combination with other anticancer agents to enhance their efficacy. Another direction is to study its effects on other types of cancer cells and to explore its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses various biochemical and physiological effects and has been found to inhibit the growth of various cancer cell lines. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesis Methods

N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide can be synthesized using a simple one-pot reaction between 2,5-dichlorothiophene-3-carboxylic acid hydrazide and 3-methylbenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide.

Scientific Research Applications

N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(E)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-8-4-3-5-10(6-8)14(19)18-17-9(2)11-7-12(15)20-13(11)16/h3-7H,1-2H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPRUGLIRSRLKY-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(2,5-dichlorothiophen-3-yl)ethylidene]-3-methylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.